Cas no 1025554-41-9 (benzyl N-(2-benzoylphenyl)carbamate)

Benzyl N-(2-benzoylphenyl)carbamate is a synthetic organic compound characterized by its carbamate functional group linked to a benzoyl-substituted phenyl ring. This structure imparts stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its benzyl and benzoyl moieties enhance solubility in organic solvents, facilitating further derivatization. The compound’s well-defined molecular architecture allows for precise modifications, supporting the development of specialized chemical entities. Its utility in constructing complex molecules underscores its importance in research and industrial processes, where controlled reactivity and purity are critical. Proper handling and storage are recommended to maintain its integrity.
benzyl N-(2-benzoylphenyl)carbamate structure
1025554-41-9 structure
Product Name:benzyl N-(2-benzoylphenyl)carbamate
CAS No:1025554-41-9
MF:C21H17NO3
MW:331.364585638046
CID:5619854
PubChem ID:44622989
Update Time:2025-06-26

benzyl N-(2-benzoylphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28295778
    • benzyl N-(2-benzoylphenyl)carbamate
    • 2-(Benzyloxycarbonylamino)benzophenone
    • 1025554-41-9
    • Inchi: 1S/C21H17NO3/c23-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)22-21(24)25-15-16-9-3-1-4-10-16/h1-14H,15H2,(H,22,24)
    • InChI Key: CSRUHLNKPOYNAN-UHFFFAOYSA-N
    • SMILES: O(C(NC1=CC=CC=C1C(C1C=CC=CC=1)=O)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 331.12084340g/mol
  • Monoisotopic Mass: 331.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 438
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 55.4Ų

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Additional information on benzyl N-(2-benzoylphenyl)carbamate

Professional Introduction to Benzyl N-(2-benzoylphenyl)carbamate (CAS No. 1025554-41-9)

Benzyl N-(2-benzoylphenyl)carbamate, a compound with the chemical identifier CAS No. 1025554-41-9, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its benzyl and carbamate functional groups, exhibits a unique structural framework that makes it a valuable candidate for various research applications, particularly in the development of novel therapeutic agents.

The molecular structure of Benzyl N-(2-benzoylphenyl)carbamate consists of a benzyl group attached to a carbamate moiety, which is further linked to a 2-benzoylphenyl group. This arrangement contributes to its distinct chemical properties, including solubility, stability, and reactivity. These attributes make it an attractive intermediate in synthetic chemistry, enabling researchers to explore its potential in designing complex molecules with targeted biological activities.

In recent years, there has been growing interest in the pharmacological properties of carbamate derivatives due to their broad spectrum of biological effects. Studies have demonstrated that carbamates can serve as potent inhibitors of various enzymatic pathways, making them promising candidates for drug development. Specifically, Benzyl N-(2-benzoylphenyl)carbamate has been investigated for its potential role in modulating inflammatory responses and neuroprotective mechanisms.

One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly selective manner. The presence of the benzoyl group enhances its binding affinity to certain proteins and enzymes, which is crucial for developing drugs with minimal side effects. Furthermore, the carbamate moiety allows for facile modifications, enabling chemists to fine-tune its pharmacological profile according to specific therapeutic needs.

Recent research has highlighted the compound's potential in treating neurological disorders. Studies have shown that derivatives of carbamates can cross the blood-brain barrier and exert protective effects on neurons. The structural features of Benzyl N-(2-benzoylphenyl)carbamate, particularly its aromatic rings and polar functional groups, contribute to its ability to interact with neuroreceptors and ion channels involved in neuronal function.

The synthesis of Benzyl N-(2-benzoylphenyl)carbamate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's complexity but also showcase the advancements in synthetic organic chemistry that enable the production of such intricate molecules.

In addition to its pharmacological applications, Benzyl N-(2-benzoylphenyl)carbamate has shown promise in material science research. Its unique chemical properties make it suitable for developing novel polymers and coatings with enhanced durability and functionality. The ability to incorporate this compound into material formulations opens up new possibilities for creating advanced materials with tailored properties.

The regulatory landscape for compounds like Benzyl N-(2-benzoylphenyl)carbamate is designed to ensure their safe and ethical use in research and industrial applications. Compliance with international standards and guidelines is essential for researchers who aim to utilize this compound in their studies. This includes proper handling, storage, and disposal procedures to minimize environmental impact and ensure worker safety.

The future prospects for Benzyl N-(2-benzoylphenyl)carbamate are promising, with ongoing research exploring its potential in various fields. As our understanding of molecular interactions continues to evolve, this compound is likely to play a significant role in the development of next-generation therapeutics and materials. The collaborative efforts of chemists, biologists, and engineers will be crucial in harnessing its full potential.

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